molecular formula C18H17N3 B5125670 7-[3-(1H-pyrazol-5-yl)phenyl]-1,2,3,4-tetrahydroisoquinoline

7-[3-(1H-pyrazol-5-yl)phenyl]-1,2,3,4-tetrahydroisoquinoline

Cat. No.: B5125670
M. Wt: 275.3 g/mol
InChI Key: ZHSWJCAYSGTIMZ-UHFFFAOYSA-N
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Description

7-[3-(1H-pyrazol-5-yl)phenyl]-1,2,3,4-tetrahydroisoquinoline is a complex organic compound that features a pyrazole ring and a tetrahydroisoquinoline moiety. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential pharmacological properties and its role as a building block for more complex molecules.

Properties

IUPAC Name

7-[3-(1H-pyrazol-5-yl)phenyl]-1,2,3,4-tetrahydroisoquinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3/c1-2-14(10-16(3-1)18-7-9-20-21-18)15-5-4-13-6-8-19-12-17(13)11-15/h1-5,7,9-11,19H,6,8,12H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHSWJCAYSGTIMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=C1C=CC(=C2)C3=CC(=CC=C3)C4=CC=NN4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-[3-(1H-pyrazol-5-yl)phenyl]-1,2,3,4-tetrahydroisoquinoline typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, the synthesis might start with the preparation of a pyrazole derivative, followed by its coupling with a phenyl-substituted tetrahydroisoquinoline precursor. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve scalable synthetic routes that prioritize cost-efficiency and environmental sustainability. Techniques such as continuous flow synthesis, microwave-assisted synthesis, and the use of green solvents and catalysts are often employed to enhance the efficiency and reduce the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions

7-[3-(1H-pyrazol-5-yl)phenyl]-1,2,3,4-tetrahydroisoquinoline can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The conditions typically involve specific solvents, temperatures, and catalysts to drive the reactions to completion .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinoline derivatives, while substitution reactions can introduce a variety of functional groups, leading to a diverse array of derivatives .

Scientific Research Applications

7-[3-(1H-pyrazol-5-yl)phenyl]-1,2,3,4-tetrahydroisoquinoline has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-[3-(1H-pyrazol-5-yl)phenyl]-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets and pathways. The pyrazole ring is known to interact with various enzymes and receptors, potentially inhibiting or activating them. This interaction can lead to a range of biological effects, such as antimicrobial or anticancer activity. The exact molecular targets and pathways depend on the specific biological context and the structure of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 7-[3-(1H-pyrazol-5-yl)phenyl]-1,2,3,4-tetrahydroisoquinoline apart is its unique combination of the pyrazole and tetrahydroisoquinoline moieties. This combination provides a distinct set of chemical and biological properties, making it a valuable compound for research and development in various fields .

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